3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring with phenyl and trichloromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenylhydrazine with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in various applications .
Scientific Research Applications
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole include:
- 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCATEYJRKTHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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